molecular formula C9H6INO B13649569 3-Acetyl-5-iodobenzonitrile

3-Acetyl-5-iodobenzonitrile

Cat. No.: B13649569
M. Wt: 271.05 g/mol
InChI Key: RLSBDJHSGCSDQP-UHFFFAOYSA-N
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Description

3-Acetyl-5-iodobenzonitrile is an organic compound with the molecular formula C9H6INO and a molecular weight of 271.05 g/mol It is a halogenated aromatic nitrile, characterized by the presence of an iodine atom, an acetyl group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-iodobenzonitrile typically involves the iodination of 3-acetylbenzonitrile. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position on the benzene ring . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can enhance the scalability of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-iodobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Acetyl-5-iodobenzonitrile in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The iodine atom may facilitate binding to target sites, while the acetyl and nitrile groups can participate in various biochemical interactions. Further research is needed to elucidate the precise pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-5-iodobenzonitrile is unique due to the presence of both an iodine atom and an acetyl group on the benzene ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various substitution, oxidation, and reduction reactions enhances its versatility in scientific research and industrial applications .

Properties

Molecular Formula

C9H6INO

Molecular Weight

271.05 g/mol

IUPAC Name

3-acetyl-5-iodobenzonitrile

InChI

InChI=1S/C9H6INO/c1-6(12)8-2-7(5-11)3-9(10)4-8/h2-4H,1H3

InChI Key

RLSBDJHSGCSDQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)C#N)I

Origin of Product

United States

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